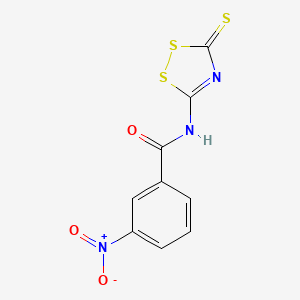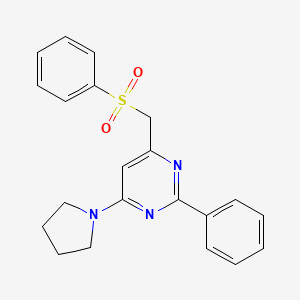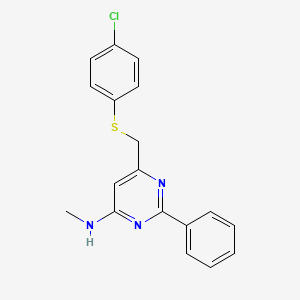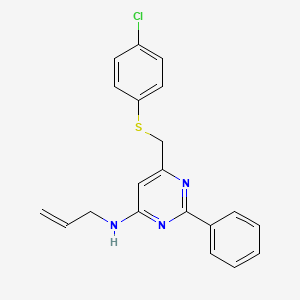
N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine
描述
N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine, also known as MSP-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MSP-1 is a small molecule that belongs to the class of pyrimidines and has a molecular weight of 417.52 g/mol.
作用机制
The mechanism of action of N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in inflammatory responses, cell proliferation, and viral replication. This compound has been shown to inhibit the activity of the NF-κB signaling pathway, which is a key regulator of inflammation and immune responses. In addition, this compound has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages and monocytes. This makes it a potential candidate for the treatment of oxidative stress-related diseases such as atherosclerosis and neurodegenerative diseases.
This compound has also been found to reduce the expression of various adhesion molecules, including ICAM-1 and VCAM-1, which are involved in the recruitment of leukocytes to the site of inflammation. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
实验室实验的优点和局限性
One of the main advantages of N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine is its potent anti-inflammatory and anti-tumor activities, which make it a promising candidate for the treatment of various diseases. In addition, this compound has been found to have low toxicity in vitro and in vivo, making it a safe compound for use in humans.
However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer orally. This limits its potential use as a therapeutic agent. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic efficacy.
未来方向
There are several future directions for the research and development of N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine. One of the main areas of research is the optimization of the synthesis method to improve the yield and purity of this compound. In addition, further studies are needed to elucidate the mechanism of action of this compound and to optimize its therapeutic efficacy.
Another area of research is the development of novel formulations of this compound to improve its solubility and bioavailability. This could potentially increase its therapeutic efficacy and expand its potential applications. Furthermore, the development of this compound analogs with improved pharmacological properties could also lead to the discovery of new therapeutic agents for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities. However, further research is needed to optimize its synthesis method, elucidate its mechanism of action, and develop novel formulations with improved pharmacological properties.
科学研究应用
N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities. This compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages and monocytes. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
This compound has also been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. This makes it a potential candidate for the treatment of various types of cancer, including breast, colon, and lung cancer. In addition, this compound has been found to inhibit the replication of several viruses, including HIV-1, hepatitis C virus, and influenza virus.
属性
IUPAC Name |
6-(benzenesulfonylmethyl)-N-methyl-2-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-19-17-12-15(13-24(22,23)16-10-6-3-7-11-16)20-18(21-17)14-8-4-2-5-9-14/h2-12H,13H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCVTYKCGYKDQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N'-phenylurea](/img/structure/B3140025.png)
![7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3140035.png)

![N'-[7-[1-(2,4-difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B3140048.png)


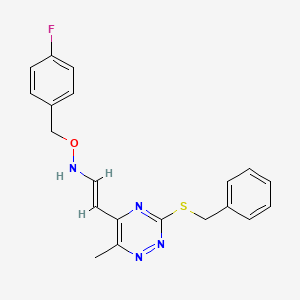
![N-{3-cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3140085.png)
